molecular formula C13H16N2O3 B13231488 Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate

Cat. No.: B13231488
M. Wt: 248.28 g/mol
InChI Key: NGCUHICFSYOVNY-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate
  • 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one

Uniqueness

Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine moiety and an ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-(2-oxo-4-pyridin-4-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-9H2,1H3

InChI Key

NGCUHICFSYOVNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=NC=C2

Origin of Product

United States

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